N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
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Overview
Description
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the annulation reaction of o-amino benzamides and thiols.
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with a suitable hexanoyl chloride derivative under basic conditions.
Introduction of the Acetamidoethyl Group: The final step involves the acylation of the intermediate with acetamidoethyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinone core can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetamidoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share the quinazolinone core and have similar chemical properties.
N-(2-chloroethyl)benzamides: These compounds have a similar structure but differ in the substituents attached to the core.
Uniqueness
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide is unique due to the combination of its acetamidoethyl and hexanamide groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
689266-21-5 |
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Molecular Formula |
C18H25N5O2S |
Molecular Weight |
375.49 |
IUPAC Name |
N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C18H25N5O2S/c1-13(24)19-11-12-20-16(25)9-3-2-6-10-21-17-14-7-4-5-8-15(14)22-18(26)23-17/h4-5,7-8H,2-3,6,9-12H2,1H3,(H,19,24)(H,20,25)(H2,21,22,23,26) |
InChI Key |
CTIOGVQKIHWTSA-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCNC(=O)CCCCCNC1=NC(=S)NC2=CC=CC=C21 |
solubility |
not available |
Origin of Product |
United States |
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